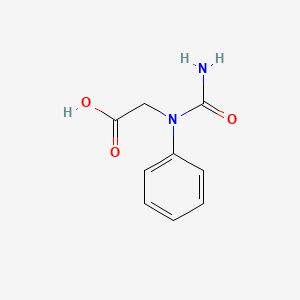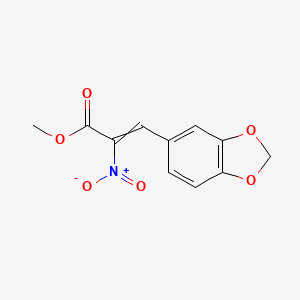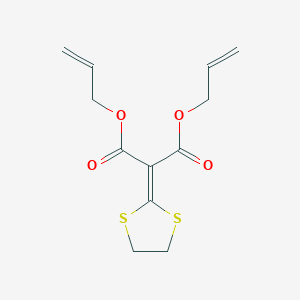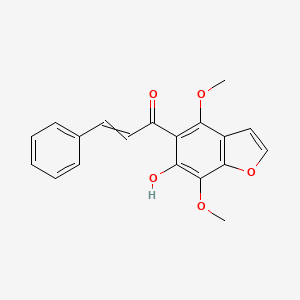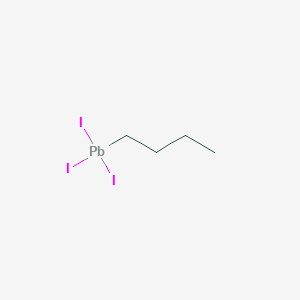
Butyl(triiodo)plumbane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(triiodo)plumbane is an organolead compound with the chemical formula C4H9PbI3 It is a derivative of plumbane, where three iodine atoms and one butyl group are bonded to a lead atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(triiodo)plumbane typically involves the reaction of lead(II) acetate with butyl iodide and iodine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Pb(OAc)_2 + C_4H_9I + I_2} \rightarrow \text{C_4H_9PbI_3 + 2 AcOH} ]
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process requires precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Butyl(triiodo)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state lead compounds.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Lead(IV) iodide and other lead(IV) compounds.
Reduction: Lead(II) iodide and other lead(II) compounds.
Substitution: Various organolead halides depending on the substituent used.
Scientific Research Applications
Butyl(triiodo)plumbane has several applications in scientific research:
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a radiolabeling agent for imaging and diagnostic purposes.
Industry: It is used in the synthesis of other organolead compounds and as a precursor for the production of lead-based materials.
Mechanism of Action
The mechanism of action of Butyl(triiodo)plumbane involves the interaction of the lead atom with various molecular targets. The lead atom can form coordination complexes with other molecules, influencing their chemical reactivity and stability. The iodine atoms play a crucial role in the compound’s reactivity, facilitating various substitution and redox reactions.
Comparison with Similar Compounds
Similar Compounds
Butyl(trichloro)plumbane: Similar structure but with chlorine atoms instead of iodine.
Butyl(tribromo)plumbane: Similar structure but with bromine atoms instead of iodine.
Butyl(trifluoro)plumbane: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
Butyl(triiodo)plumbane is unique due to the presence of iodine atoms, which impart distinct chemical properties compared to its chloro, bromo, and fluoro analogs
Properties
CAS No. |
43135-81-5 |
|---|---|
Molecular Formula |
C4H9I3Pb |
Molecular Weight |
645 g/mol |
IUPAC Name |
butyl(triiodo)plumbane |
InChI |
InChI=1S/C4H9.3HI.Pb/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
ORJBTSHPJFGCDD-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[Pb](I)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652431.png)

![Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate](/img/structure/B14652447.png)
![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652448.png)
![1,2,3,4-Tetrahydrobenzo[f]quinoline](/img/structure/B14652452.png)

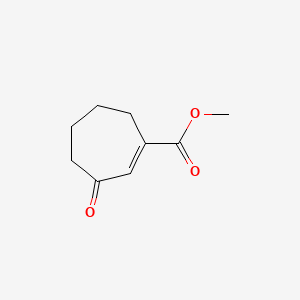
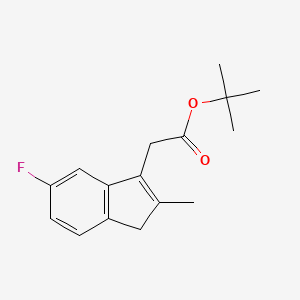
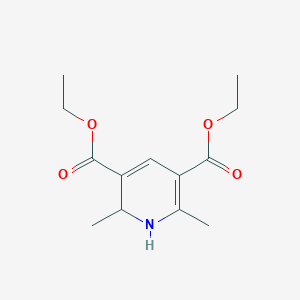
![Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate](/img/structure/B14652471.png)
